2-methyl-N-(6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide
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Overview
Description
2-methyl-N-(6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide is a compound characterized by the presence of a pyridazine ring fused with a piperidine moiety and a thioether linkage. Its structure suggests potential for significant biological activity, which piques interest across various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: : One common synthetic route involves the alkylation of 6-(2-hydroxyethyl) pyridazine-3-thiol with 1-bromo-2-(piperidin-1-yl)ethane under basic conditions, followed by amidation with 2-methylpropanoyl chloride in the presence of a base like triethylamine. The sequence involves:
Deprotonation of 6-(2-hydroxyethyl) pyridazine-3-thiol.
Alkylation with 1-bromo-2-(piperidin-1-yl)ethane.
Amidation with 2-methylpropanoyl chloride.
Industrial Production Methods: : Scaling up for industrial production requires optimization of reaction conditions, often involving continuous flow chemistry for alkylation and amidation steps. Industrial synthesis might involve:
Utilizing microreactors to ensure precise control over reaction parameters.
Employing automated purification systems to handle large product volumes efficiently.
Chemical Reactions Analysis
Types of Reactions: : This compound may undergo a variety of reactions, including:
Oxidation: : Oxidation of the thioether group could yield sulfoxides or sulfones.
Reduction: : Reducing the amide group to an amine.
Substitution: : Nucleophilic substitution at the pyridazine ring.
Common Reagents and Conditions
Oxidation: : Using m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: : Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of corresponding amines.
Substitution: : Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Used as a ligand in coordination chemistry for catalysis due to its sulfur and nitrogen coordination sites. Biology : Potential inhibitor in enzyme studies due to its interaction with sulfhydryl groups. Medicine : Being studied for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems. Industry : Employed in the design of advanced materials due to its rigid structure and functional groups.
Mechanism of Action
The compound’s mechanism of action is dictated by its ability to interact with sulfhydryl groups in proteins. It can inhibit enzymes by forming disulfide bonds with active site cysteines, modulating enzyme activity. The pyridazine ring might interact with nucleotide-binding sites, affecting molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(6-{[2-(morpholin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide.
2-methyl-N-(6-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide.
Uniqueness: : While structurally similar compounds also have thioether and pyridazine rings, the piperidine moiety in 2-methyl-N-(6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide introduces unique steric and electronic effects, potentially altering its biochemical interactions and enhancing its efficacy in certain applications.
Conclusion
This article highlights the complexity and potential of this compound
Properties
IUPAC Name |
2-methyl-N-[6-(2-piperidin-1-ylethylsulfanyl)pyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4OS/c1-12(2)15(20)16-13-6-7-14(18-17-13)21-11-10-19-8-4-3-5-9-19/h6-7,12H,3-5,8-11H2,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMCYRSAGDZGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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